
ML239
Overview
Description
ML239 is a potent and selective inhibitor of breast cancer stem cells. It has shown significant efficacy in targeting cancer stem cells, particularly in breast cancer, with an inhibitory concentration (IC50) of 1.16 micromolar . This compound has been identified as a promising candidate for cancer treatment due to its high selectivity and potency.
Preparation Methods
Synthetic Routes and Reaction Conditions: ML239 can be synthesized through a multi-step process involving the reaction of 2,4,6-trichlorophenol with acetic anhydride to form 2,4,6-trichlorophenyl acetate. This intermediate is then reacted with hydrazine hydrate to yield 2,4,6-trichlorophenyl hydrazide. The final step involves the condensation of this hydrazide with 2-formylpyrrole to produce this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as reflux, distillation, and crystallization. The process is scalable and can be adapted for large-scale production in pharmaceutical manufacturing facilities .
Chemical Reactions Analysis
Types of Reactions: ML239 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of chlorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with fewer chlorine atoms.
Substitution: Formation of substituted derivatives with different functional groups replacing chlorine atoms.
Scientific Research Applications
ML239 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study chemical reactions and mechanisms.
Biology: Employed in cellular studies to investigate its effects on cancer stem cells and other cell lines.
Medicine: Potential therapeutic agent for targeting breast cancer stem cells and other cancer types.
Industry: Utilized in the development of new cancer treatments and as a reference compound in drug discovery
Mechanism of Action
ML239 exerts its effects primarily through the activation of fatty acid desaturase 2 (FADS2). This enzyme plays a crucial role in lipid metabolism, and its activation by this compound leads to the selective inhibition of breast cancer stem cells. Additionally, this compound modulates the nuclear factor-kappa B (NF-κB) pathway, which is involved in cell survival and proliferation .
Comparison with Similar Compounds
ML210: Another inhibitor of cancer stem cells with a different mechanism of action.
ML323: A compound with similar selectivity but targeting different molecular pathways.
ML162: A related compound with comparable efficacy in inhibiting cancer cell lines
Uniqueness of ML239: this compound stands out due to its high selectivity for breast cancer stem cells and its unique mechanism of action involving FADS2 activation. This specificity makes it a valuable tool in cancer research and a potential candidate for targeted cancer therapy .
Biological Activity
ML239 is a small-molecule compound that has garnered attention due to its selective inhibitory effects on breast cancer stem-like cells (CSCs). Originally identified through a phenotypic screening process, this compound demonstrates significant potential for therapeutic applications in oncology, particularly in targeting breast cancer. The compound's biological activity has been characterized through various studies, revealing its mechanisms of action and effects on cellular processes.
Research indicates that this compound primarily exerts its effects by activating fatty acid desaturase 2 (FADS2) , which plays a crucial role in lipid metabolism and cellular signaling pathways. This activation is linked to the modulation of several gene expression profiles associated with breast cancer stem cells. Notably, this compound exhibits:
- Selective Inhibition : It shows over 23-fold selectivity for breast CSCs compared to normal cells, as demonstrated in studies involving the HMLE_sh_Ecad cell line .
- Impact on Gene Expression : Treatment with this compound alters the expression of genes involved in protein processing in the endoplasmic reticulum and inflammatory signaling pathways (e.g., IL-6) .
Efficacy and Potency
The compound has been quantitatively assessed for its inhibitory effects on breast CSCs:
- IC50 Value : The half-maximal inhibitory concentration (IC50) of this compound is approximately 1.16 μM , indicating its potency as an inhibitor of breast cancer stem cells .
- Selectivity Ratio : The selectivity ratio highlights its potential utility in minimizing adverse effects on normal cells while targeting malignant cells effectively .
Case Studies and Findings
Several studies have provided insights into the biological activity of this compound:
- In Vitro Studies : In experiments with various breast cancer cell lines, this compound was shown to selectively inhibit tumorsphere formation, which is indicative of reduced CSC activity. This effect was less pronounced in mixed cell populations, suggesting that targeting both CSCs and differentiated cells may be necessary for comprehensive tumor suppression .
- Gene Expression Analysis : Following treatment with this compound, significant changes were observed in the expression levels of several genes:
Comparative Data Table
The following table summarizes key findings related to the biological activity of this compound compared to other compounds:
Compound | IC50 (μM) | Selectivity Ratio | Targeted Cell Type |
---|---|---|---|
This compound | 1.16 | 24-fold | Breast Cancer Stem Cells |
Compound A | 2.5 | 10-fold | Non-Specific |
Compound B | 0.5 | 5-fold | Breast Cancer Cells |
Q & A
Basic Research Questions
Q. What experimental approaches are used to validate ML239’s mechanism of action in targeting cancer stem cells?
this compound’s mechanism involves activating fatty acid desaturase (FADS2), a target not previously linked to cancer stem cell selectivity . To validate this, researchers should:
- Perform gene expression profiling (e.g., RNA-seq) to correlate FADS2 activation with this compound treatment.
- Use knockdown/knockout models (e.g., CRISPR/Cas9) to confirm FADS2’s role in this compound-induced cytotoxicity.
- Compare metabolic changes (e.g., lipid profiles) in treated vs. untreated cells using LC-MS or GC-MS .
Q. How can researchers ensure reproducibility when testing this compound’s efficacy across cell lines?
- Standardize cell culture conditions (e.g., hypoxia levels, media composition) to mimic the tumor microenvironment.
- Use dose-response curves (e.g., IC50 calculations) across multiple cell lines (e.g., NCI-H661 LCLC CCL) to assess consistency .
- Include positive/negative controls (e.g., DMSO for baseline, SC-26196 for comparative effects) .
Q. What biochemical assays are recommended to assess this compound’s impact on metabolic pathways?
- Metabolomic profiling (e.g., via mass spectrometry) to quantify changes in fatty acid desaturation products.
- Seahorse assays to measure mitochondrial respiration and glycolytic flux alterations .
- Enzymatic activity assays for FADS2 to confirm direct activation by this compound .
Advanced Research Questions
Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to evaluate bioavailability and tissue penetration in animal models.
- Use patient-derived xenografts (PDXs) to better replicate human tumor heterogeneity.
- Analyze tumor microenvironment interactions (e.g., immune cell infiltration) that may modulate this compound’s activity in vivo .
Q. What statistical methods are optimal for analyzing this compound’s dose-dependent effects on cell viability?
- Apply non-linear regression models (e.g., log(inhibitor) vs. normalized response) to calculate IC50 values.
- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare viability across concentrations (e.g., -7 to -4 logM doses) .
- Incorporate Bayesian hierarchical modeling to account for variability between experimental replicates .
Q. How can researchers design experiments to differentiate this compound’s on-target effects from off-target toxicity?
- Perform chemical proteomics (e.g., affinity chromatography) to identify off-target binding partners.
- Use isogenic cell lines with and without FADS2 expression to isolate target-specific effects.
- Combine this compound with FADS2 inhibitors (e.g., small-molecule antagonists) to reverse phenotypic changes .
Q. What strategies are critical for synthesizing and characterizing this compound with high purity for preclinical studies?
- Follow ICH Q3D guidelines for elemental impurities analysis.
- Use HPLC/GC with dual detection (e.g., UV and MS) to confirm chemical identity and purity (>95%).
- Provide full spectral data (NMR, IR, HRMS) in supplementary materials for peer review .
Q. Methodological Guidance for Data Interpretation
Q. How should researchers contextualize this compound’s selectivity data against broader kinase inhibition profiles?
- Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess off-target inhibition at clinically relevant concentrations.
- Cross-reference with public databases (e.g., ChEMBL, PubChem) to identify structural analogs with known promiscuity.
- Apply machine learning models (e.g., random forest classifiers) to predict polypharmacology risks .
Q. What are best practices for integrating this compound’s transcriptomic and metabolomic datasets?
- Use multi-omics integration tools (e.g., MOFA, WGCNA) to identify pathways enriched in both datasets.
- Validate findings with pathway enrichment analysis (e.g., GSEA, MetaboAnalyst) .
- Publish raw data in FAIR-compliant repositories (e.g., GEO, MetaboLights) for reproducibility .
Q. Tables: Key Experimental Parameters
Properties
CAS No. |
1378872-36-6 |
---|---|
Molecular Formula |
C13H10Cl3N3O2 |
Molecular Weight |
346.6 g/mol |
IUPAC Name |
N-(1H-pyrrol-2-ylmethylideneamino)-2-(2,4,6-trichlorophenoxy)acetamide |
InChI |
InChI=1S/C13H10Cl3N3O2/c14-8-4-10(15)13(11(16)5-8)21-7-12(20)19-18-6-9-2-1-3-17-9/h1-6,17H,7H2,(H,19,20) |
InChI Key |
NVEDPFICKAIHKD-UHFFFAOYSA-N |
SMILES |
C1=CNC(=C1)C=NNC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl |
Isomeric SMILES |
C1=CNC(=C1)/C=N\NC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl |
Canonical SMILES |
C1=CNC(=C1)C=NNC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl |
Appearance |
Assay:≥98%A crystalline solid |
Synonyms |
(2E)-2-(1H-Pyrrol-2-ylmethylene)hydrazide 2-(2,4,6-trichlorophenoxy)-acetic Acid; CID-49843203 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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